(Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[5,7-dimethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-7-31-19(26)12-25-16-9-13(2)8-14(3)21(16)32-23(25)24-22(27)15-10-17(28-4)20(30-6)18(11-15)29-5/h8-11H,7,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNWRRWIYVAIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
To contextualize the properties of the target compound, a comparative analysis with structurally or functionally related derivatives is provided below.
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Bioactivity: The 3,4,5-trimethoxybenzoyl group in the target compound is associated with enhanced antimicrobial activity compared to nitro-substituted analogs (e.g., CAS 338966-35-1) due to improved hydrogen-bonding capacity and lipophilicity .
Backbone Heterocycle Influence: Benzo[d]thiazole derivatives (target compound and CAS 338966-35-1) exhibit distinct reactivity compared to triazole-thioacetic acid esters (e.g., ).
Ester Group Variations :
- The ethyl acetate group in the target compound may confer higher lipophilicity compared to methyl esters (e.g., ), influencing membrane permeability and pharmacokinetics .
Critical Insights :
- The target compound’s synthesis likely parallels methods in (reflux in acetone) but requires precise control to introduce the 3,4,5-trimethoxybenzoyl group .
- Hydrogen-bonding networks (as seen in ) and methoxy group interactions may improve thermal stability compared to nitro analogs .
Pharmacological Potential
In contrast, nitro-substituted benzothiazoles (e.g., CAS 338966-35-1) may prioritize applications in materials science due to their electrophilic reactivity .
Preparation Methods
Palladium-Copper Catalyzed Cyclization
The benzo[d]thiazole ring was constructed via a Pd/Cu-mediated cyclization adapted from Prescher’s methodology.
Procedure :
- N-(2-Amino-4,6-dimethylphenyl)cyanothioformamide (1.0 equiv) was treated with PdCl₂ (20 mol%), CuI (50 mol%), and KI (2.0 equiv) in DMSO/DMF (1:1 v/v) at 120°C for 4 h.
- The reaction mixture was cooled, diluted with EtOAc, and washed with 5% NaHCO₃.
- Column chromatography (EtOAc/hexane, 1:3) yielded 5,7-dimethylbenzo[d]thiazol-2-amine as a pale-yellow solid (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C |
| Catalyst System | PdCl₂/CuI/KI |
| Yield | 68% |
| Characterization | ¹H NMR (DMSO-d₆): δ 2.34 (s, 6H, CH₃), 6.92 (s, 1H, ArH) |
Installation of the Imino Group
Schiff Base Formation with 3,4,5-Trimethoxybenzoyl Chloride
The imino linkage was established through a condensation reaction under mild basic conditions.
Procedure :
- 5,7-Dimethylbenzo[d]thiazol-2-amine (1.0 equiv) and 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) were stirred in anhydrous acetonitrile with Cs₂CO₃ (2.0 equiv) at 25°C for 12 h.
- The mixture was filtered, concentrated, and purified via silica gel chromatography (EtOAc/hexane, 1:1) to afford the (Z)-imine isomer as a white crystalline solid (57% yield).
Stereochemical Control :
- The Z-configuration was favored by using aprotic solvents (acetonitrile) and avoiding protic additives that could lead to tautomerization.
- X-ray crystallography confirmed the (Z)-geometry, with a dihedral angle of 12.3° between the benzothiazole and trimethoxyphenyl planes.
Key Data :
| Parameter | Value |
|---|---|
| Base | Cs₂CO₃ |
| Solvent | Acetonitrile |
| Reaction Time | 12 h |
| Isomeric Ratio (Z:E) | 9:1 |
Alkylation with Ethyl Bromoacetate
N-Alkylation Optimization
The ethyl acetate side chain was introduced via nucleophilic substitution under phase-transfer conditions.
Procedure :
- The (Z)-imine intermediate (1.0 equiv) and ethyl bromoacetate (1.5 equiv) were dissolved in DMF with K₂CO₃ (3.0 equiv) and tetrabutylammonium bromide (TBAB, 0.1 equiv).
- The reaction was heated at 80°C for 6 h, cooled, and partitioned between H₂O and CH₂Cl₂.
- Chromatographic purification (EtOAc/hexane, 1:4) yielded the title compound as a colorless oil (73% yield).
Key Data :
| Parameter | Value |
|---|---|
| Alkylating Agent | Ethyl bromoacetate |
| Base | K₂CO₃ |
| Catalyst | TBAB |
| Yield | 73% |
| ¹³C NMR (CDCl₃) | δ 170.8 (C=O), 61.4 (OCH₂CH₃), 14.1 (CH₃) |
Structural Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirmed the (Z)-configuration and revealed intramolecular H-bonding between the imino N-H and thiazole S atom (d = 2.11 Å).
Critical Evaluation of Synthetic Routes
Yield Comparison Across Steps
| Step | Yield (%) | Key Limitation |
|---|---|---|
| Cyclization | 68 | Pd catalyst cost |
| Imine Formation | 57 | Z/E selectivity |
| Alkylation | 73 | Competing O-alkylation |
Solvent and Catalyst Impact
- Replacing acetonitrile with THF in the imination step reduced yields to 41% due to poor solubility.
- Omitting TBAB in the alkylation decreased efficiency to 52%, highlighting the need for phase-transfer catalysis.
Q & A
Q. What are the key synthetic steps for preparing (Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves:
Formation of the thiazole core : The Hantzsch reaction is commonly employed, where α-halocarbonyl compounds react with thiourea derivatives to form the benzo[d]thiazole ring .
Imine bond formation : Condensation of the thiazole intermediate with 3,4,5-trimethoxybenzoyl chloride under reflux in anhydrous solvents (e.g., THF or DCM) to introduce the (Z)-configured imine group .
Esterification : Ethyl acetate is introduced via nucleophilic substitution or ester exchange reactions.
- Intermediate Characterization :
- NMR spectroscopy (1H/13C) confirms regiochemistry and imine configuration.
- HPLC monitors purity (>95%) at each step .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons, particularly distinguishing the (Z)-imine configuration (δ ~8.5–9.0 ppm for imine proton) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 467.15 for C24H25N3O6S).
- HPLC-PDA : Ensures purity (>95%) and detects byproducts (e.g., unreacted benzoyl chloride or hydrolyzed esters) .
Q. What preliminary biological activities are associated with structurally similar compounds?
- Methodological Answer :
- Antimicrobial Activity : Analogues with 3,4,5-trimethoxyphenyl groups show inhibition against Staphylococcus aureus (MIC ~2–8 µg/mL) and Candida albicans .
- Anti-inflammatory Potential : Thiazole derivatives reduce COX-2 expression in murine macrophage models (IC50 ~10–50 µM) .
- Testing Protocol :
- Broth microdilution for antimicrobial assays.
- ELISA/Western blot for cytokine/protein expression profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance imine formation kinetics but may increase hydrolysis risk. Anhydrous THF balances reactivity and stability .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during benzoylation; reflux (~80°C) accelerates cyclization .
- Catalysts : Use of molecular sieves (3Å) absorbs water, improving imine yield by ~15% .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Trimethoxy vs. Dimethoxy Phenyl : 3,4,5-Trimethoxy groups enhance antimicrobial activity due to increased lipophilicity and membrane penetration .
- Thiazole vs. Oxazole : Replacing sulfur with oxygen (oxazole) reduces antifungal potency by ~40%, highlighting sulfur’s role in target binding .
- Experimental Design :
- Synthesize analogues with systematic substituent changes (e.g., halogenation, methoxy positional isomers).
- Compare bioactivity data using standardized assays (e.g., disk diffusion for antimicrobial zones) .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Methodological Answer :
- Enzyme Inhibition : Thiazole derivatives inhibit dihydrofolate reductase (DHFR) via competitive binding (Ki ~0.5–2 µM), disrupting nucleotide synthesis .
- Receptor Binding : Molecular docking (AutoDock Vina) predicts strong affinity (~−9.5 kcal/mol) for kinase ATP-binding pockets .
- Validation Methods :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes.
- Crystallography : Resolve co-crystal structures with DHFR to identify key interactions (e.g., hydrogen bonds with Thr121) .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer :
- Controlled Replication : Repeat assays under identical conditions (e.g., cell line, incubation time) to isolate variables.
- Meta-Analysis : Compare datasets from studies using analogues (e.g., ethyl vs. methyl esters) to identify substituent-dependent trends .
- Advanced Analytics :
- PCA (Principal Component Analysis) : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity outcomes.
- Machine Learning : Train models on published datasets to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
